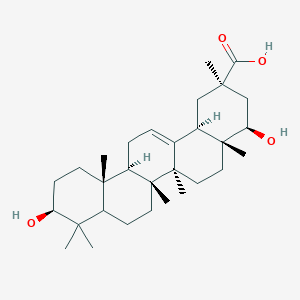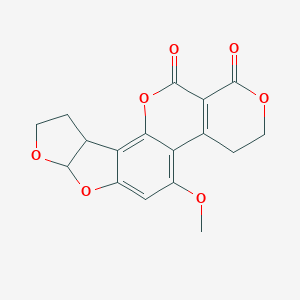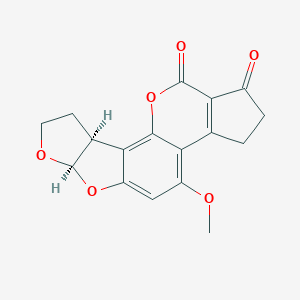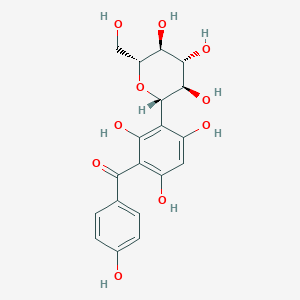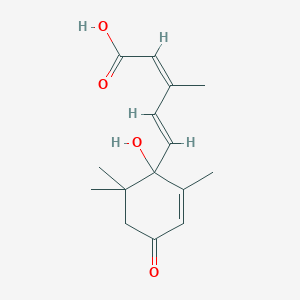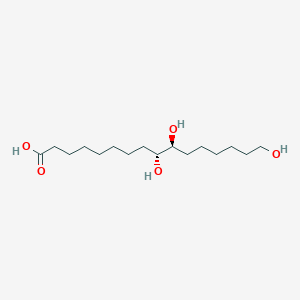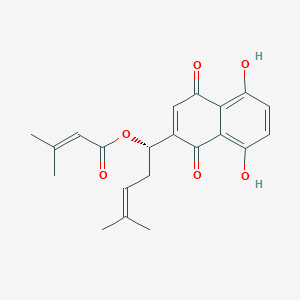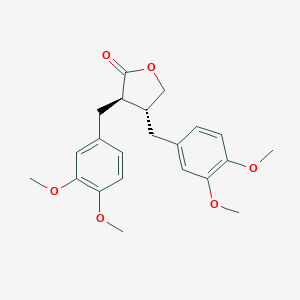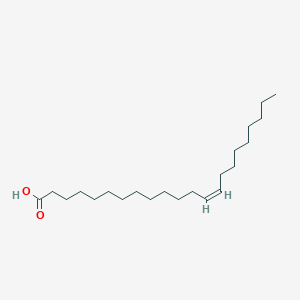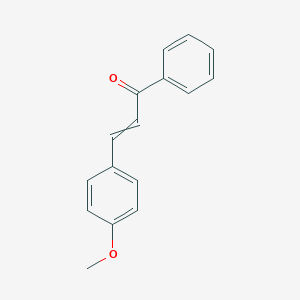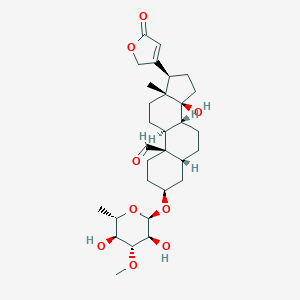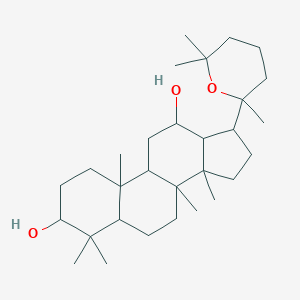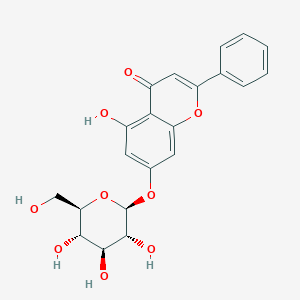
Chrysin-7beta-monoglucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysin-7beta-monoglucoside is a flavonoid compound found in various plant species, including Passiflora caerulea and Oroxylum indicum. This compound has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Diabetes Management
- Impact on Diabetic Complications: Chrysin (CH), a natural flavonoid, has shown potential in preventing and treating diabetes complications in experimental models. Its protective effects against diabetes outcomes are due to modulation of oxidative stress, inflammation, and apoptosis (Farkhondeh et al., 2019).
- Neuroprotective Effects: Chrysin has demonstrated neuroprotection against diabetes-associated cognitive decline (DACD) in diabetic rats, suggesting that it can alleviate cognitive deficits through modulation of oxidative stress, inflammation, and apoptosis (Li et al., 2014).
Cardiovascular Health
- Cardioprotective Properties: Chrysin can improve myocardial injury in diabetic rats by inhibiting AGE-RAGE mediated oxidative stress and inflammation, suggesting a therapeutic role in cardiovascular diseases associated with diabetes (Rani et al., 2014).
Cancer Treatment
- Anticancer Activity: Chrysin displays anticancer activity through induction of apoptosis, alteration of cell cycle, and inhibition of angiogenesis, invasion, and metastasis in cancer cells. This broad spectrum of antitumor activity makes chrysin a promising candidate for cancer therapy (Kasala et al., 2015).
Renal Health
- Nephroprotective Effects: Chrysin has shown nephroprotective effects in type 2 diabetic rats, indicating potential use in the treatment of diabetic nephropathy by targeting chronic microinflammation (Ahad et al., 2014).
- Management of Diabetic Nephropathy: It also improves renal function and pathological injury in diabetic nephropathy mice, indicating its therapeutic potential in diabetic renal complications (Zhou et al., 2022).
Visual Health
- Retinal Protection: Chrysin has protective effects on the diabetes-associated malfunctioned visual cycle, suggesting a potential role in the treatment of diabetic retinopathy (Kang et al., 2018).
Inflammatory Diseases
- Inflammatory Bowel Diseases: Chrysin has shown anti-inflammatory effects in dextran sodium sulfate-induced colitis in mice, highlighting its potential in treating inflammatory bowel diseases (Shin et al., 2009).
Propiedades
Número CAS |
31025-53-3 |
|---|---|
Nombre del producto |
Chrysin-7beta-monoglucoside |
Fórmula molecular |
C21H20O9 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
PIJHQWMTZXDYER-QNDFHXLGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Otros números CAS |
31025-53-3 |
Sinónimos |
Chrysin-7-glucoside; Chrysin 7-O-β-D-glucopyranoside; 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one; 5,7-Dihydroxyflavone 7-O-glucopyranoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



